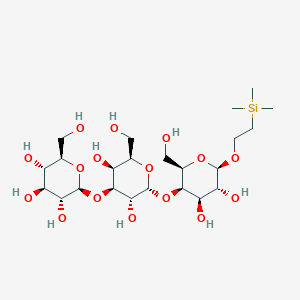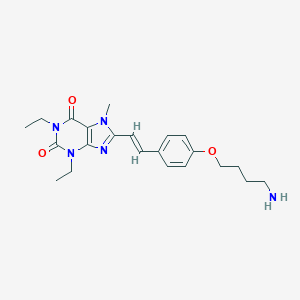
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine, commonly known as ABT-702, is a potent and selective adenosine kinase inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Adenosine kinase is an enzyme that plays a crucial role in regulating the levels of adenosine in the brain, which is involved in various physiological processes such as sleep, pain, and inflammation. ABT-702 has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
作用機序
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which has various physiological effects. Adenosine is known to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it an attractive target for the treatment of neurological disorders.
Biochemical and physiological effects:
ABT-702 has been shown to have various biochemical and physiological effects in preclinical models. As mentioned earlier, ABT-702 increases the levels of adenosine in the brain, which has anti-inflammatory, analgesic, and anticonvulsant effects. ABT-702 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of ABT-702 for lab experiments is its selectivity for adenosine kinase. ABT-702 has been shown to have minimal off-target effects, which makes it an attractive tool for studying the role of adenosine in various physiological processes. However, one limitation of ABT-702 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of ABT-702 in humans are not well understood, which makes it difficult to extrapolate preclinical results to clinical trials.
将来の方向性
There are several future directions for research on ABT-702. One area of interest is its potential as a treatment for neuropathic pain. Adenosine has been shown to have analgesic effects, and ABT-702 has been shown to increase the levels of adenosine in the brain. Another area of interest is its potential as a treatment for traumatic brain injury. ABT-702 has been shown to reduce neuroinflammation in animal models of traumatic brain injury, which could have implications for human patients. Additionally, the pharmacokinetics of ABT-702 in humans need to be further studied to determine its potential as a clinical drug candidate.
合成法
The synthesis of ABT-702 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-bromobenzaldehyde with 4-aminobutanol to form 4-(4-aminobutoxy)benzaldehyde. This intermediate is then reacted with 8-bromo-1,3-dimethylxanthine to form the desired product, ABT-702. The synthesis of ABT-702 has been reported in several scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
ABT-702 has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the main areas of research has been its role in the treatment of epilepsy. ABT-702 has been shown to increase the levels of adenosine in the brain, which has anticonvulsant effects. In animal models of epilepsy, ABT-702 has been shown to reduce the frequency and severity of seizures. ABT-702 has also been investigated as a potential treatment for Parkinson's disease, where it has been shown to improve motor function and reduce neuroinflammation.
特性
CAS番号 |
155272-09-6 |
|---|---|
分子式 |
C22H29N5O3 |
分子量 |
411.5 g/mol |
IUPAC名 |
8-[(E)-2-[4-(4-aminobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29N5O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15,23H2,1-3H3/b13-10+ |
InChIキー |
RYAFOCGNXMGNMS-JLHYYAGUSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCN)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(4-aminobutoxy)phenyl)ethenyl )-1,3-diethyl-7-methyl-,(E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



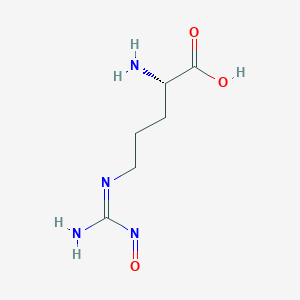

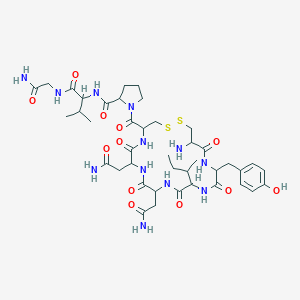
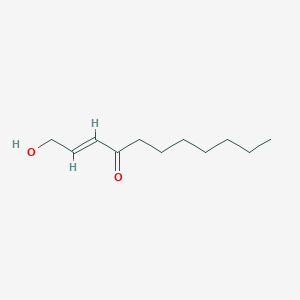
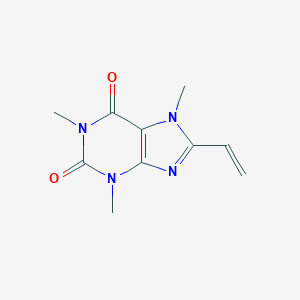
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

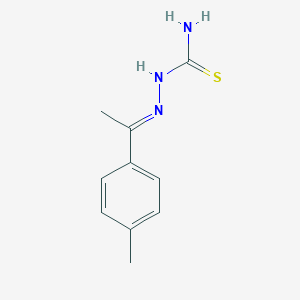

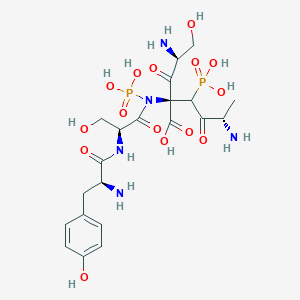
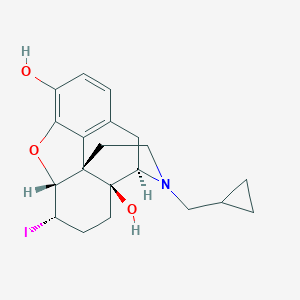
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
